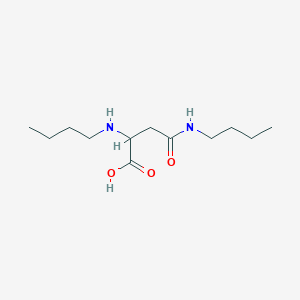

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID

Description

2-(Butylamino)-3-(butylcarbamoyl)propanoic acid is a substituted propanoic acid derivative featuring two distinct functional groups: a butylamino group at position 2 and a butylcarbamoyl group at position 2. This compound’s structure combines amino and carbamoyl moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

2,4-bis(butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-3-5-7-13-10(12(16)17)9-11(15)14-8-6-4-2/h10,13H,3-9H2,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIXVUCXVQHILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID typically involves the reaction of propanoic acid derivatives with butylamine and butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BUTYLAMINO)-3-(BUTYLCARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-(Butylamino)propanoic Acid (CAS 77390-89-7)

Structural Differences :

- Target Compound: Contains a butylcarbamoyl group at position 3 and a butylamino group at position 2.

- Analog: 3-(Butylamino)propanoic acid lacks the carbamoyl group, having only a butylamino substitution at position 3 .

Functional Implications :

- The absence of the carbamoyl group in the analog reduces steric hindrance, possibly favoring interactions with biological targets like enzymes or receptors.

Data Table :

3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic Acid

Structural Differences :

- Target Compound: Propanoic acid backbone with amino and carbamoyl groups.

- Analog: Features a benzoic acid backbone with sulfamoyl, phenoxy, and butylamino groups .

Functional Implications :

- The benzoic acid core in the analog may confer greater aromaticity and rigidity compared to the aliphatic propanoic acid backbone of the target compound.

Data Table :

Key Research Findings and Limitations

Synthetic Accessibility: The target compound’s carbamoyl group may complicate synthesis compared to simpler amino-substituted analogs, requiring protective strategies for the carboxylic acid and amine groups .

Stability: Carbamoyl-containing compounds are generally prone to hydrolysis under acidic or basic conditions, which could limit the target compound’s shelf-life compared to 3-(butylamino)propanoic acid .

Biological Activity

2-(Butylamino)-3-(butylcarbamoyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₃₁N₃O₂

- Molecular Weight : 241.43 g/mol

The presence of both butylamino and butylcarbamoyl groups suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may function as an enzyme inhibitor or modulator of signal transduction pathways, affecting cellular functions.

Pharmacological Effects

Case Studies

- Study on Anticancer Activity : In a study involving various tumor cell lines, compounds similar to this compound were tested for their growth inhibition capabilities. Results indicated moderate efficacy, suggesting that structural modifications could enhance potency against specific cancer types .

- Inflammation Model : In another context, related compounds were evaluated in rat models for their anti-inflammatory properties, showing significant activity compared to standard treatments . This provides a basis for exploring the anti-inflammatory potential of the target compound.

Comparative Analysis

To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Compound A | Similar | Moderate anticancer | Tested in various cell lines |

| Compound B | Similar | Anti-inflammatory | Effective in rat models |

| Compound C | Similar | Neuroprotective | Limited studies available |

This table illustrates the diverse biological activities observed in structurally related compounds, suggesting that this compound may possess untapped therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.